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Compound of Interest

Compound Name: 2-Chloro-3-iodophenol

Cat. No.: B1312723

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-3-iodophenol (CAS No. 666727-31-7). Due to the limited availability of published
experimental spectra for this specific compound, this document presents predicted Nuclear
Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry
(MS) characteristics derived from analogous compounds. Detailed experimental protocols for
acquiring such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 2-Chloro-3-
iodophenol.

Table 1: Predicted *H NMR Data

The 'H NMR spectrum was predicted for a solution in Chloroform-d (CDCIsz). Chemical shifts
(8) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~7.4-7.6 Doublet of doublets 1H H-6

~7.0-7.2 Triplet 1H H-5

~6.8-7.0 Doublet of doublets 1H H-4

~55-6.5 Broad Singlet 1H OH

Note: The chemical shift of the phenolic hydroxyl proton (-OH) is highly variable and depends

on solvent, concentration, and temperature.

Table 2: Predicted **C NMR Data

The 13C NMR spectrum was predicted for a solution in CDClIs. Chemical shifts () are reported

in ppm.
Chemical Shift (ppm) Assignment
~155 C-1 (C-OH)
~120 C-2 (C-Cl)
~95 C-3(C-l)
~130 C-4
~125 C-5
~135 C-6

Table 3: Expected Infrared (IR) Spectroscopy Data

The expected IR absorption bands are based on characteristic frequencies for substituted

phenols.
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (hydrogen-

3200 - 3600 Strong, Broad

bonded)
3000 - 3100 Medium Aromatic C-H stretch
1500 - 1600 Medium-Strong Aromatic C=C ring stretch
~1220 Strong C-O stretch
750 - 850 Strong C-H out-of-plane bend
600 - 800 Medium C-Cl stretch
500 - 600 Medium C-I stretch

Table 4: Expected Mass Spectrometry (MS) Data

The expected mass spectrum is based on Electron lonization (El).

miz Relative Intensity Assighment
) [M]* (Molecular ion peak with

254/256 High _

35CI/37Cl isotope pattern)

) [M - CI - 1]* or fragment

127 Medium ] ]

involving loss of halogens
93 Medium [CeHsO]*
65 Medium [CsHs]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire *H and 3C NMR spectra for structural elucidation.

Methodology:
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o Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Chloro-3-iodophenol.
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCI3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an
internal standard (0O ppm).

e Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Tune and shim the spectrometer for the sample.

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and 16-64 scans.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and 1024-4096 scans.

o Data Processing: Process the acquired Free Induction Decay (FID) using appropriate
software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and
baseline correction. Calibrate the spectra using the TMS signal. Integrate the tH NMR
signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of 2-Chloro-3-iodophenol with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,
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homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several
minutes to form a transparent or translucent disc.

e Instrumentation: Use an FTIR spectrometer.
o Data Acquisition:
o Acquire a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~*. The spectral range is
typically 4000-400 cm~1.

o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[1]
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

o Sample Preparation: Prepare a dilute solution of 2-Chloro-3-iodophenol (approximately 1
mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

e Instrumentation: Use a GC-MS system equipped with an El source.[2]
e Gas Chromatography (GC):
o Inject 1 pL of the sample solution into the GC.
o Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

o Set up a temperature program, for example: initial temperature of 50°C, hold for 2
minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
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e Mass Spectrometry (MS):
o The El source is typically operated at 70 eV.[2]
o The mass analyzer (e.g., a quadrupole) scans a mass range, for example, m/z 40-400.

o Data Analysis: Identify the peak corresponding to 2-Chloro-3-iodophenol in the total ion
chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion
and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or
uncharacterized compound.
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Workflow for Spectroscopic Analysis of 2-Chloro-3-iodophenol
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Caption: Logical workflow for the spectroscopic characterization of 2-Chloro-3-iodophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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